![molecular formula C11H11N3O3S2 B3017627 N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide CAS No. 380427-32-7](/img/structure/B3017627.png)
N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide is a compound that falls within the class of sulfonamides, which are known for their wide range of biological activities, including antibacterial and enzyme inhibition properties. The compound is characterized by the presence of a sulfonamide group attached to a thiophene ring, which is further linked to a phenyl group substituted with a hydrazinecarbonyl moiety.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of amines or hydrazines with sulfonyl chlorides or isothiocyanates. For instance, a series of sulfonamides incorporating 4-thioureido-benzolamide moieties were prepared from aminobenzolamide and thiophosgene, followed by the reaction with hydrazines . Another example includes the use of a novel N-bromo sulfonamide reagent for the synthesis of heterocyclic compounds via a tandem cyclocondensation-Knoevenagel–Michael reaction . These methods highlight the versatility of sulfonamide chemistry in creating a variety of compounds, including this compound.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be elucidated using various spectroscopic techniques such as IR, UV, NMR, and XRD. For example, the structural and spectroscopic studies of a related sulfonamide compound were performed using FTIR, FT-Raman NMR, and single-crystal X-ray diffraction . These techniques provide detailed information about the molecular geometry, functional groups, and electronic structure, which are essential for understanding the properties and reactivity of the compound.
Chemical Reactions Analysis
Sulfonamides can participate in various chemical reactions due to their functional groups. The reactivity of a precursor sulfonamido moiety towards hydrazine derivatives has been studied, leading to the formation of pyrazole and oxazole derivatives . Additionally, a palladium-catalyzed coupling reaction of aryl nonaflates with sulfur dioxide and hydrazines has been reported to synthesize N-aminosulfonamides . These reactions demonstrate the chemical versatility of sulfonamides and their potential for creating diverse chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds can be investigated through experimental and theoretical approaches. For instance, the thermal stability of a sulfonamide was determined using thermo gravimetric analysis (TGA) and differential thermal analysis (DTA) . Computational methods such as density functional theory (DFT) calculations can predict the electronic structure, including HOMO-LUMO energies, which indicate the charge transfer within the molecule . Additionally, the first-order hyperpolarizability and molecular electrostatic potential can be calculated to understand the nonlinear optical properties and reactivity of the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- Synthesis of Thiophene Sulfonyl Derivatives : Thiophene-2-sulfonyl chloride reacts with various amines, including hydrazine, to form different hydrazones and other derivatives. These derivatives have been characterized using infrared (IR), nuclear magnetic resonance (NMR), and mass spectra techniques, providing a foundation for further applications (Cremlyn, Goulding, Swinbourne, & Yung, 1981).
Antimicrobial Applications
Antimicrobial Activity : Some N-arylthiophenesulfonamides, potentially including N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide, exhibit antimicrobial properties. These compounds have been synthesized and evaluated for their effectiveness against various bacteria and fungi, showing promising results (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Anticancer Properties : Certain derivatives of N-arylthiophenesulfonamides have demonstrated potential as anticancer agents. Studies include the synthesis and biological evaluation of pyrazole derivatives and the investigation of their effects on cancer cell lines, showing promising anticancer activity (El-Gaby, Ghorab, Ismail, Abdel-Gawad, & Aly, 2017).
Wirkmechanismus
Target of Action
Similar compounds have been reported to targetcarbonic anhydrases , essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions .
Mode of Action
If it indeed targets carbonic anhydrases like its analogs, it may inhibit these enzymes, disrupting the balance of carbon dioxide and bicarbonate ions in the cell .
Biochemical Pathways
If it inhibits carbonic anhydrases, it could impact various physiological processes, including pH regulation and electrolyte balance .
Result of Action
If it acts as a carbonic anhydrase inhibitor, it could potentially alter intracellular pH and disrupt various cellular processes .
Eigenschaften
IUPAC Name |
N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S2/c12-13-11(15)8-3-5-9(6-4-8)14-19(16,17)10-2-1-7-18-10/h1-7,14H,12H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDFFNNRTOOCFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-fluoro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B3017546.png)
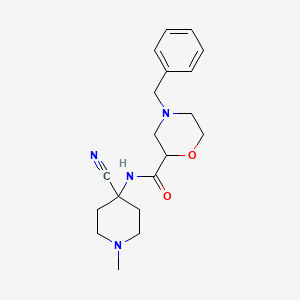
![6-Acetyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3017549.png)

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3017553.png)
![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzo[h]chromen-2-one](/img/structure/B3017554.png)
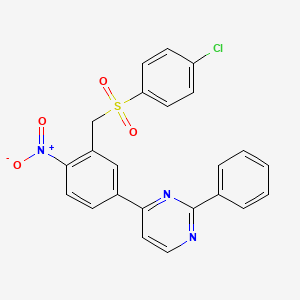

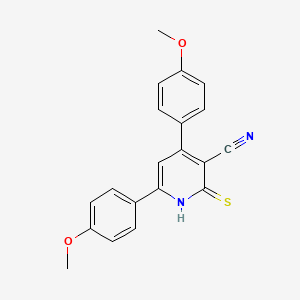
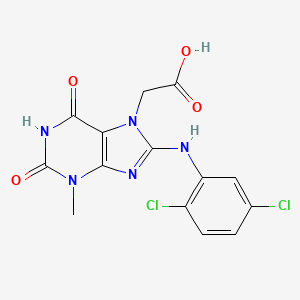
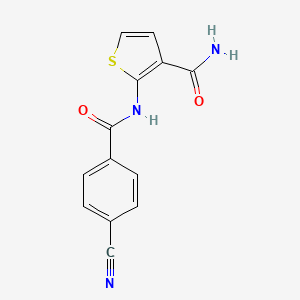
![2-[[1-(2-Phenylacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3017565.png)
![2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3017567.png)